molecular formula C16H12Cl2F3NO2 B2785309 (2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate CAS No. 339010-48-9

(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate

Cat. No.: B2785309
CAS No.: 339010-48-9
M. Wt: 378.17
InChI Key: ZVTSWBWWRMNGEX-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate is a complex organic compound that features both aromatic and aliphatic components. This compound is characterized by the presence of a chlorophenyl group, a chloropyridinyl group, and a trifluoromethyl group, making it a molecule of interest in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form (2-chlorophenyl)methanol.

    Pyridine Derivative Formation:

    Esterification Reaction: The final step involves the esterification of the chlorophenyl intermediate with the pyridine derivative under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts and Reagents: Use of specific catalysts to enhance reaction rates and yields.

    Purification Steps: Including distillation, crystallization, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as hydroxide ions (OH-) or amines for substitution reactions.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve:

    Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting their activity.

    Receptor Interaction: It may interact with cellular receptors, triggering a cascade of biochemical events.

    Pathway Modulation: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate: Similar structure but with an acetate group instead of a propanoate group.

    (2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoate: Similar structure but with a butanoate group instead of a propanoate group.

Uniqueness

    Functional Groups: The presence of both chlorophenyl and trifluoromethyl groups makes it unique in terms of its chemical reactivity and potential biological activity.

    Applications: Its specific structure allows for unique interactions with biological targets, making it a valuable compound in drug development and other research areas.

Properties

IUPAC Name

(2-chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F3NO2/c1-9(14-13(18)6-11(7-22-14)16(19,20)21)15(23)24-8-10-4-2-3-5-12(10)17/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTSWBWWRMNGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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